Binding affinity of 4-(m-Tolyl)-1H-pyrazole to protein targets
Binding affinity of 4-(m-Tolyl)-1H-pyrazole to protein targets
An In-Depth Technical Guide to the Binding Affinity of Pyrazole-Based Compounds for Protein Targets
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The 1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a cornerstone of medicinal chemistry, prized for its metabolic stability, synthetic tractability, and its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions.[1][2][3] These properties make the pyrazole nucleus a "privileged scaffold" in drug design, capable of being tailored to bind with high affinity and selectivity to a diverse array of protein targets.[1][2][3]
While this guide will use 4-(m-Tolyl)-1H-pyrazole as a representative of this chemical class, the broader focus will be on the versatile binding characteristics of pyrazole derivatives across different protein families. We will explore the quantitative aspects of these interactions, the methodologies used to measure them, and the biological context of these binding events.
Part 1: Diverse Protein Targets of Pyrazole-Based Ligands
The versatility of the pyrazole scaffold allows for its incorporation into ligands that target a wide spectrum of protein classes. The specific substitutions on the pyrazole ring dictate the target selectivity and binding affinity.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Pyrazole derivatives have been successfully developed as agonists for GPR119, a GPCR expressed in pancreatic β-cells and intestinal L-cells.[4][5] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin secretion (GSIS).[4][5] This makes GPR119 an attractive target for the treatment of type 2 diabetes.[4][5][6][7]
Anti-Apoptotic Proteins
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic members, such as Myeloid Cell Leukemia 1 (MCL-1), is a common survival mechanism in cancer cells.[8] Phenylpyrazole-based compounds have been identified as inhibitors of MCL-1.[8] These molecules act as "BH3-mimetics," binding to a hydrophobic groove on MCL-1 and disrupting its interaction with pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.[8]
Kinases
Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazoline derivatives, a related class of compounds, have shown inhibitory activity against several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[9] By blocking the activity of these kinases, these compounds can inhibit tumor growth and proliferation.[9]
Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Tetrasubstituted pyrazoles have been developed as high-affinity ligands for the estrogen receptor (ER), with some derivatives showing remarkable selectivity for the ERα subtype.[10] These selective agonists are valuable tools for dissecting the specific biological roles of ER subtypes.[10]
Part 2: Quantitative Analysis of Binding Affinity
The binding affinity of a ligand for its protein target is a critical parameter in drug development. It is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50).
| Compound Class | Specific Target | Metric | Value | Reference |
| Phenylpyrazole Derivative | MCL-1 | Ki | 0.25 µM | |
| Pyrazole Derivative | Estrogen Receptor α | Binding Affinity | ~50% of estradiol | [10] |
| Pyrazoline Derivative | VEGFR2 Kinase | IC50 | 0.135 µM | [9] |
| Pyrazoline Derivative | HER2 Kinase | IC50 | 0.253 µM | [9] |
| GPR119 Agonist | GPR119 | EC50 | 5.7 nM | |
| Pyrazole Derivative | Mitochondrial Pyruvate Carrier | EC50 | 0.638 µM | [11] |
Part 3: Methodologies for Determining Binding Affinity
Several biophysical techniques can be employed to accurately measure the binding affinity between a small molecule, like a pyrazole derivative, and its protein target. One such robust and widely used method is the Fluorescence Polarization (FP) assay.
Principle of Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule. A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When a large protein binds to this tracer, the rotational motion of the complex is significantly slower. This results in a higher polarization of the emitted light.
A competitive FP assay can be designed to determine the binding affinity of an unlabeled test compound. The test compound competes with the fluorescent tracer for binding to the protein. As the concentration of the test compound increases, it displaces the tracer from the protein, causing a decrease in the measured fluorescence polarization.
Detailed Protocol: Competitive FP Assay for MCL-1 Inhibition
This protocol describes a method to determine the Ki of a pyrazole-based test compound for the anti-apoptotic protein MCL-1.
Materials:
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Recombinant human MCL-1 protein
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Fluorescently labeled peptide tracer known to bind MCL-1 (e.g., a FAM-labeled BIM BH3 peptide)
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Test compound (e.g., a 4-(m-Tolyl)-1H-pyrazole derivative)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100)
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384-well black, flat-bottom plates
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Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
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Reagent Preparation:
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Prepare a 2X solution of MCL-1 protein in assay buffer.
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Prepare a 2X solution of the fluorescent tracer in assay buffer.
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Prepare a serial dilution of the test compound in assay buffer.
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-
Assay Plate Setup:
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Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.
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Include control wells:
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No Protein Control: Buffer only.
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No Competitor Control: Buffer instead of test compound.
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-
Add the 2X MCL-1 protein solution to all wells except the "No Protein Control".
-
Add the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The raw data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.
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The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the protein.
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Scientist's Note on Self-Validation: The inclusion of "No Protein" and "No Competitor" controls is critical. The "No Protein" control defines the baseline low polarization of the free tracer, while the "No Competitor" control defines the maximum polarization of the fully bound tracer. These controls validate the assay window and ensure that observed changes in polarization are due to specific binding competition.
Caption: A generalized workflow for a competitive Fluorescence Polarization (FP) binding assay.
Part 4: Signaling Pathway Context
Understanding the binding affinity of a compound is only part of the story. The biological consequence of this binding event is determined by the role of the target protein in cellular signaling pathways.
GPR119 Agonism and Insulin Secretion
As mentioned, pyrazole-based compounds can act as agonists for GPR119.[4] The binding of a GPR119 agonist initiates a signaling cascade that has a beneficial effect on glucose homeostasis.[5][7]
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.
Pathway Description:
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A pyrazole agonist binds to the GPR119 receptor on the surface of a pancreatic β-cell.[4][12]
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This binding event activates a stimulatory G-protein (Gαs).
-
The activated Gαs subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12]
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Increased cAMP levels activate Protein Kinase A (PKA).
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PKA then phosphorylates various downstream targets, leading to the mobilization and exocytosis of insulin-containing vesicles, but only in the presence of elevated glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia.[12]
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable core structure in the design of potent and selective ligands for a wide range of protein targets. While comprehensive data on the specific compound 4-(m-Tolyl)-1H-pyrazole is not extensively published, the principles outlined in this guide demonstrate the broader utility of this chemical class. By understanding the structure-activity relationships of pyrazole derivatives and employing robust biophysical techniques like Fluorescence Polarization, researchers can effectively characterize binding affinities and advance the development of novel therapeutics for diseases ranging from diabetes to cancer.
Future research will undoubtedly continue to explore the vast chemical space around the pyrazole nucleus, leading to the discovery of new ligands with enhanced affinity, selectivity, and drug-like properties for both established and novel protein targets.
References
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- Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. PubMed.
- Biovitrum discovers novel GPR119 agonists for the tre
- Discovery of a potent G-protein-coupled receptor 119 agonist for the tre
- Chapter 7: Recent Advances in the Discovery of GPR119 Agonists. Books.
- Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. PubMed.
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. PMC.
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Current status of pyrazole and its biological activities. PMC. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
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Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]
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Advancing mitochondrial therapeutics. Digital Commons@Becker. [Link]
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